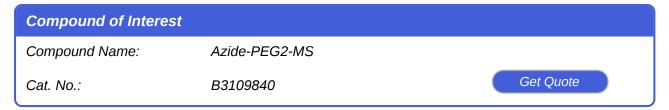


# Synthesis of Azide-PEG2-Mesylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for Azide-PEG2-Mesylate, a valuable heterobifunctional linker used in bioconjugation and drug delivery systems. The synthesis involves a two-step process commencing with the formation of the key intermediate, 2-(2-azidoethoxy)ethanol, from diethylene glycol, followed by its mesylation to yield the final product.

# **Core Synthesis Pathway**

The synthesis of Azide-PEG2-Mesylate is achieved through two primary sequential reactions:

- Synthesis of 2-(2-azidoethoxy)ethanol: This precursor is synthesized from diethylene glycol.
  The process involves a selective tosylation of one of the hydroxyl groups, followed by a nucleophilic substitution with sodium azide.
- Mesylation of 2-(2-azidoethoxy)ethanol: The hydroxyl group of the synthesized 2-(2-azidoethoxy)ethanol is then converted to a mesylate group using methanesulfonyl chloride in the presence of a base.

This route provides a reliable and efficient method for the preparation of Azide-PEG2-Mesylate.

## **Experimental Protocols**

## Step 1: Synthesis of 2-(2-azidoethoxy)ethanol

#### Foundational & Exploratory





This procedure involves two sub-steps: the monotosylation of diethylene glycol and the subsequent azidation.

#### 1a. Monotosylation of Diethylene Glycol

 Materials: Diethylene glycol, p-toluenesulfonyl chloride, triethylamine, dichloromethane, water, anhydrous sodium sulfate.

#### Procedure:

- Dissolve 50 g of diethylene glycol and 34 g of triethylamine in 500 ml of dichloromethane in a reaction flask.
- Separately, dissolve 54 g of p-toluenesulfonyl chloride in 150 ml of dichloromethane.
- Under an ice bath, add the p-toluenesulfonyl chloride solution dropwise to the diethylene glycol solution.
- After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 12 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 400 ml of water.
- Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the resulting intermediate by column chromatography to yield the monotosylated diethylene glycol.[1]

#### 1b. Azidation of Monotosylated Diethylene Glycol

- Materials: Monotosylated diethylene glycol from Step 1a, sodium azide, ethanol, water, dichloromethane, anhydrous sodium sulfate.
- Procedure:



- Dissolve 55 g of the purified monotosylated diethylene glycol in 300 ml of ethanol.
- Add 18 g of sodium azide to the solution.
- Heat the mixture to 80°C and maintain for 10 hours.
- After the reaction is complete, cool the mixture to room temperature and add 200 ml of water.
- Extract the product with 500 ml of dichloromethane.
- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain
  2-(2-azidoethoxy)ethanol.[1] A yield of 95% can be expected for this step.[1]

## **Step 2: Synthesis of Azide-PEG2-Mesylate**

- Materials: 2-(2-azidoethoxy)ethanol from Step 1, triethylamine, methanesulfonyl chloride, dichloromethane, water, anhydrous sodium sulfate.
- Procedure:
  - Dissolve 28 g of 2-(2-azidoethoxy)ethanol in 300 ml of dichloromethane in a reaction flask.
  - Add 18 g of triethylamine to the solution.
  - Under an ice bath, slowly add 19 g of methanesulfonyl chloride.
  - Allow the reaction to proceed at 20°C for 12 hours.
  - Upon completion, wash the mixture with 400 ml of water.
  - Separate the organic phase, dry it with anhydrous sodium sulfate, and evaporate the solvent.
  - Purify the crude product by column chromatography to obtain Azide-PEG2-Mesylate.[1] A
    yield of 90% can be expected for this final step.[1]

#### **Data Presentation**



The following table summarizes the key quantitative data for the synthesis of Azide-PEG2-Mesylate.

Step	Reactan t	Molar Equiv.	Reagent /Solvent	Quantit y	Reactio n Time	Temper ature	Yield
1a	Diethylen e Glycol	1	p- Toluenes ulfonyl Chloride	1.1 eq.	12 h	0°C to 20°C	~90%
Triethyla mine	1.5 eq.						
Dichloro methane	650 ml	-					
1b	Monotos ylated Diethylen e Glycol	1	Sodium Azide	1.5 eq.	10 h	80°C	~95%
Ethanol	300 ml						
2	2-(2- azidoeth oxy)etha nol	1	Methane sulfonyl Chloride	1.2 eq.	12 h	0°C to 20°C	~90%
Triethyla mine	1.5 eq.						
Dichloro methane	300 ml	-					

Note: Yields are approximate and can vary based on experimental conditions.

## **Product Characterization**



The final product, Azide-PEG2-Mesylate (2-(2-azidoethoxy)ethyl methanesulfonate), has the following properties:

- Molecular Formula: C<sub>5</sub>H<sub>11</sub>N<sub>3</sub>O<sub>4</sub>S[2]
- Molecular Weight: 209.22 g/mol [2]
- ¹H NMR Data (400MHz, CDCl₃): δ: 4.373 (t, J=4.0Hz, 2H); 3.778-3.644 (m, 4H); 3.389 (t, J=4.8Hz, 2H); 3.098 (s, 3H).[1]

## **Mandatory Visualization**

The following diagram illustrates the synthetic workflow for Azide-PEG2-Mesylate.



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Caption: Synthesis route of Azide-PEG2-Mesylate.

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### References

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